N-(2-Iodo-4-methylphenyl)oxetan-3-amine
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Overview
Description
N-(2-Iodo-4-methylphenyl)oxetan-3-amine is a chemical compound that features an oxetane ring, an iodine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This process includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions, such as epoxide ring opening or electrophilic halocyclization of alcohols.
Introduction of the Iodine and Methyl Groups: The iodine and methyl groups can be introduced through halogenation and alkylation reactions, respectively. These reactions typically require specific reagents and conditions to ensure the selective introduction of the desired functional groups.
Industrial Production Methods
Industrial production of N-(2-Iodo-4-methylphenyl)oxetan-3-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodo-4-methylphenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(2-Iodo-4-methylphenyl)oxetan-3-amine has several applications in scientific research, including:
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Iodo-4-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-4-methylphenyl)oxetan-3-amine: Similar structure but with a bromine atom instead of iodine.
N-(2-Chloro-4-methylphenyl)oxetan-3-amine: Similar structure but with a chlorine atom instead of iodine.
N-(2-Fluoro-4-methylphenyl)oxetan-3-amine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(2-Iodo-4-methylphenyl)oxetan-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-iodo-4-methylphenyl)oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-2-3-10(9(11)4-7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDYWQTXQSJMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2COC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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